Synthetic Utility: ADAM-17 Inhibitor Potency Comparison of a Derivative vs. the Reference Hydroxamate Inhibitor
While Biphenyl-4-sulfonic acid benzyloxy-amide (Compound 22 in the synthetic scheme) itself is not a bioactive endpoint, its direct downstream product, aryl-hydroxamate 13, demonstrates a 10-fold improvement in ADAM-17 inhibitory activity compared to its unsubstituted analogue 6, validating the synthetic route's utility [1]. Compound 13, bearing an N-ethylacetamidic chain, achieved an IC50 of 300 nM against ADAM-17, whereas its precursor analogue 6 was inactive (IC50 > 3000 nM) [1]. The target compound provides the essential biphenyl scaffold, which is later modified to achieve nanomolar potency in final leads (e.g., Compound 17, IC50 = 1.6 nM) [1].
| Evidence Dimension | Inhibitory potency against isolated human recombinant ADAM-17 enzyme |
|---|---|
| Target Compound Data | IC50 = 1.6 nM (for final Compound 17); 300 nM (for intermediate Compound 13) [1] |
| Comparator Or Baseline | Reference Compound 1 (CGS 27023A, IC50 = 160 nM); Unsubstituted analogue 6 (IC50 > 3000 nM) [1] |
| Quantified Difference | Final Compound 17 is 100-fold more potent than the reference; Intermediate Compound 13 shows a >10-fold potency gain over analogue 6. |
| Conditions | In vitro fluorometric assay on human recombinant ADAM-17 enzyme [1] |
Why This Matters
This demonstrates the structural value of the biphenyl scaffold delivered by the target intermediate, which is essential for achieving the final nanomolar potency profile in a medicinal chemistry optimization campaign.
- [1] Nuti, E. et al. Potent Arylsulfonamide Inhibitors of Tumor Necrosis Factor-α Converting Enzyme Able to Reduce Activated Leukocyte Cell Adhesion Molecule Shedding in Cancer Cell Models. J. Med. Chem. 2010, 53, 2622–2635. View Source
